molecular formula C24H27N3O2S B2387259 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-46-8

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2387259
CAS No.: 862826-46-8
M. Wt: 421.56
InChI Key: FEDCMUSOOVXZDW-UHFFFAOYSA-N
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Description

“N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The compound also features a cyclopentylamino group and an indole ring, both of which are prevalent in medicinal chemistry.


Molecular Structure Analysis

The molecular structure analysis typically involves techniques like IR, NMR spectroscopy, and elemental analysis . These techniques can provide information about the functional groups, connectivity of atoms, and the purity of the compound.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-23(26-19-10-4-5-11-19)17-30-22-16-27(21-13-7-6-12-20(21)22)15-14-25-24(29)18-8-2-1-3-9-18/h1-3,6-9,12-13,16,19H,4-5,10-11,14-15,17H2,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCMUSOOVXZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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